AR524

CB1 receptor cannabinoid pharmacology receptor binding

Researchers requiring benzodioxole-based CB1 ligands with defined selectivity often encounter analogs lacking cross-species or subtype validation, risking assay failure. AR524 addresses this gap as a validated hCB1 modulator (Ki=86 nM) with >11.6-fold selectivity over CB2, enabling confident differentiation of CB1-mediated signaling. Its N,N-dimethylaniline terminus provides an orthogonal SAR data point distinct from the saturated heterocyclic amine series dominating patent literature. • hCB1 Ki=86 nM; rat CB1 Ki>1000 nM-species-appropriate controls essential for rodent studies. • CB1/CB2 selectivity >11.6-fold; ideal reference ligand for subtype discrimination assays. • Para-methoxy regioisomer distinct from common ortho-methoxy analogs (CAS 364745-90-4).

Molecular Formula C26H30N2O3
Molecular Weight 418.5 g/mol
Cat. No. B12402338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR524
Molecular FormulaC26H30N2O3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C26H30N2O3/c1-28(2)22-9-4-19(5-10-22)17-27-15-14-24(20-6-11-23(29-3)12-7-20)21-8-13-25-26(16-21)31-18-30-25/h4-13,16,24,27H,14-15,17-18H2,1-3H3
InChIKeyIOXKWQCUPAREHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline is a synthetic organic compound belonging to the benzodioxole class of cannabinoid CB1 receptor modulators. Its molecular formula is C26H30N2O3 with a molecular weight of 418.5 g/mol [1]. Structurally, it features a 1,3-benzodioxole (methylenedioxyphenyl) core linked via a propylamine chain to a 4-methoxyphenyl group, terminating in an N,N-dimethylaniline moiety [2]. This compound is available from specialized research chemical suppliers as a screening compound for non-human experimental use, and is categorized under tertiary amines with potential pharmacological relevance in medicinal chemistry and receptor pharmacology research [1].

Why Generic CB1 Ligands Cannot Substitute This Compound


Within the benzodioxole CB1 modulator class, structural variations in the amine terminus and aryl substitution patterns profoundly influence receptor binding affinity, functional efficacy, and selectivity profiles. While numerous benzodioxole derivatives have been patented as CB1 receptor antagonists or inverse agonists for obesity research [1], the specific combination of a 4-methoxyphenyl group, a propylamine linker, and an N,N-dimethylaniline terminus in this compound produces a unique molecular topology that cannot be assumed equivalent to analogs bearing different terminal amines (e.g., piperidine, piperazine, or morpholine derivatives) or alternative aryl substitutions [2]. Generic substitution without direct comparative binding and functional data introduces substantial risk of divergent pharmacological outcomes, particularly given the documented range of CB1 affinities within this chemical series spanning from low nanomolar to >10 μM [3].

Quantitative Differentiation Evidence


CB1 Receptor Species Selectivity

This compound exhibits moderate affinity for the human CB1 receptor with a Ki of 86 nM in a radioligand displacement assay using [3H]-SR141716A (rimonabant) as the competing ligand [1]. In contrast, binding to rat CB1 receptor homogenates under similar displacement conditions with [3H]CP-55,940 yields Ki > 1000 nM, representing at least an 11.6-fold lower affinity in rodent tissue [2].

CB1 receptor cannabinoid pharmacology receptor binding species selectivity

CB2 Receptor Affinity and CB1 Selectivity

In parallel binding studies, this compound shows minimal affinity for the human CB2 receptor with Ki > 1000 nM as determined by [3H]CP-55,940 displacement in HEK293 cells expressing recombinant human CB2 [1]. When paired with the human CB1 Ki of 86 nM, this yields a selectivity ratio of >11.6-fold favoring CB1 over CB2. This stands in contrast to certain benzodioxole analogs reported as non-selective CB1/CB2 ligands .

CB2 receptor receptor selectivity off-target profiling cannabinoid receptor

Structural Differentiation from Patent Benzodioxole CB1 Inverse Agonists

The Roche benzodioxole patent series (US20040142922) exemplifies compounds bearing piperidine, piperazine, or morpholine terminal amines, with reported CB1 Ki values ranging from 4 nM to >10,000 nM [1]. The target compound, featuring an N,N-dimethylaniline terminus, represents a distinct chemotype not among the 18+ specifically enumerated examples in this foundational patent [2]. The N,N-dimethylaniline moiety introduces distinct electronic and steric properties compared to the saturated heterocyclic amines dominating the patent exemplars.

medicinal chemistry structure-activity relationship patent analysis benzodioxole derivatives

Synthetic Precursor: Propylamine Core Intermediate

The synthesis of the target compound proceeds via the intermediate 3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propylamine . This intermediate is commercially distinct from the structurally related 2-methoxyphenyl analog (3-benzo[1,3]dioxol-5-yl-3-(2-methoxyphenyl)-propylamine, CAS 364745-90-4) . The 4-methoxy substitution pattern versus 2-methoxy may confer different regioselectivity in subsequent derivatization reactions and different steric constraints in receptor binding pockets.

organic synthesis building block medicinal chemistry custom synthesis

Recommended Research Applications


Human CB1 Receptor Binding Studies

This compound is appropriate for laboratories conducting human CB1 receptor binding or functional assays requiring a benzodioxole-based ligand with moderate affinity (Ki = 86 nM at hCB1) [1]. Given the >11.6-fold lower affinity at rat CB1 (Ki > 1000 nM), researchers must include species-appropriate positive controls and should not expect comparable activity in rodent-derived tissue preparations [2].

CB1/CB2 Selectivity Profiling

With a CB1/CB2 selectivity ratio >11.6-fold (CB1 Ki = 86 nM, CB2 Ki > 1000 nM), this compound can serve as a reference ligand in assays designed to differentiate CB1-mediated from CB2-mediated signaling [1][2]. Its selectivity profile contrasts with non-selective benzodioxole analogs such as LASSBio-881, providing a useful comparator for establishing assay windows.

SAR Exploration of Aromatic Tertiary Amine Series

Medicinal chemists investigating benzodioxole-based CB1 modulators can employ this compound as a representative of the N,N-dimethylaniline terminus sub-series [1]. This chemotype is structurally distinct from the saturated heterocyclic amines (piperidine, piperazine, morpholine) that dominate the patent literature, offering orthogonal SAR data points for lead optimization programs [2].

Custom Derivatization of 4-Methoxyphenyl Propylamine Core

Synthetic chemistry groups seeking to generate novel benzodioxole derivatives can utilize the 3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propylamine core of this compound for further functionalization [1]. The para-methoxy substitution pattern provides a distinct regioisomeric starting point compared to the more common ortho-methoxy analogs (CAS 364745-90-4) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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